molecular formula C13H16ClN3 B11863526 4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11863526
M. Wt: 249.74 g/mol
InChI Key: ONPJOIRDJAPBQW-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₁₃H₁₆ClN₃. It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 4th position, a cyclohexyl group at the 7th position, and a methyl group at the 6th position. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications in drug development .

Preparation Methods

The synthesis of 4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the use of dimethyl malonate as a starting material. The process includes a seven-step synthesis with an overall yield of 31% . The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide and formamidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of Janus kinase enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune responses . By modulating this pathway, the compound can exert anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and research.

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

4-chloro-7-cyclohexyl-6-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H16ClN3/c1-9-7-11-12(14)15-8-16-13(11)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

ONPJOIRDJAPBQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3CCCCC3)N=CN=C2Cl

Origin of Product

United States

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